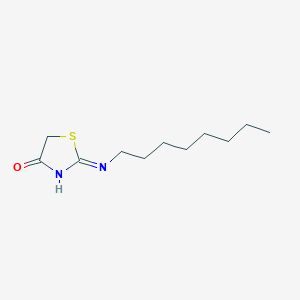

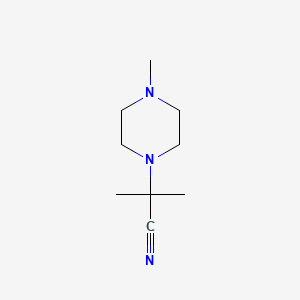

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one, also known as ODHT, is a small molecule that has been extensively researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. ODHT is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. In

Applications De Recherche Scientifique

Supramolecular Structure and Antimicrobial Activities

The study of polymeric complexes derived from thiazolidin-4-one derivatives, including those similar in structure to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one, has revealed significant antimicrobial activities. These compounds, through their complexation with metals, show promise in antimicrobial applications against a range of bacteria and yeast. The research highlights the potential of these complexes in creating new antimicrobial agents, leveraging their supramolecular structures and thermal properties (El-Sonbati et al., 2016).

Corrosion Inhibition

Derivatives closely related to 2-(octylamino)-4,5-dihydro-1,3-thiazol-4-one have been studied for their corrosion inhibiting properties. Specifically, benzothiazole derivatives have shown high efficiency in protecting steel against corrosion in acidic environments. This suggests the potential of thiazolidin-4-one derivatives in industrial applications where corrosion resistance is crucial (Hu et al., 2016).

Anticancer and Antiinflammatory Activities

Research into thiazoline derivatives has demonstrated significant anticancer and antiinflammatory properties. These compounds have been found to inhibit the proliferation of tumor cells across various cancer types while exhibiting minimal toxicity toward normal cells. Their mechanism of action includes the inhibition of DNA synthesis and cell migration, pointing to their potential in developing new cancer therapies (Lesyk et al., 2003). Additionally, their antiinflammatory activity has been validated in vivo, providing a dual therapeutic potential for these compounds.

Neuroprotective Activities

Further studies have extended into the neuroprotective effects of 2-amino-1,3,4-thiadiazole based compounds, showcasing their ability to promote neuronal cell survival under stress conditions. These findings suggest a promising avenue for the development of new treatments for neurodegenerative diseases, highlighting the versatility of thiazolidin-4-one derivatives in therapeutic applications (Rzeski et al., 2007).

Photophysical Properties

The photophysical properties of 2-arylamino-thiazole derivatives have been explored, revealing their potential in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications. These compounds exhibit a range of absorption and luminescence characteristics that can be tuned for specific applications, offering a pathway to novel optoelectronic materials (Murai et al., 2017).

Propriétés

IUPAC Name |

2-octylimino-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2OS/c1-2-3-4-5-6-7-8-12-11-13-10(14)9-15-11/h2-9H2,1H3,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCWBBSPAQFGMAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=C1NC(=O)CS1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Octylamino)-4,5-dihydro-1,3-thiazol-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2732173.png)

![(8Ar)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B2732180.png)

![Ethyl 3-amino-2-[(3-chlorophenyl)carbamoyl]-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2732182.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(trifluoromethyl)benzamide](/img/structure/B2732184.png)

![2,3-dimethoxy-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2732190.png)

![(Z)-N-(5,6-dimethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2732191.png)